3-(Fluoromethyl)azetidine; trifluoroacetic acid

Selective Estrogen Receptor Degrader (SERD) Breast Cancer Targeted Protein Degradation

3-(Fluoromethyl)azetidine trifluoroacetic acid (CAS 1443983-84-3) is a TFA salt of a four-membered, saturated, nitrogen-containing heterocycle bearing a fluoromethyl group at the 3-position. The compound is widely recognized as a strategic fluorinated building block in medicinal chemistry, most notably for constructing highly potent Selective Estrogen Receptor Degraders (SERDs) such as GDC-0927.

Molecular Formula C6H9F4NO2
Molecular Weight 203.137
CAS No. 1443983-84-3
Cat. No. B2936055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)azetidine; trifluoroacetic acid
CAS1443983-84-3
Molecular FormulaC6H9F4NO2
Molecular Weight203.137
Structural Identifiers
SMILESC1C(CN1)CF.C(=O)(C(F)(F)F)O
InChIInChI=1S/C4H8FN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)
InChIKeyGEKBIXJKXKSUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Fluoromethyl)azetidine Trifluoroacetic Acid (CAS 1443983-84-3): Sourcing Guide for SERD-Focused Drug Discovery and Fluorinated Heterocycle Procurement


3-(Fluoromethyl)azetidine trifluoroacetic acid (CAS 1443983-84-3) is a TFA salt of a four-membered, saturated, nitrogen-containing heterocycle bearing a fluoromethyl group at the 3-position [1]. The compound is widely recognized as a strategic fluorinated building block in medicinal chemistry, most notably for constructing highly potent Selective Estrogen Receptor Degraders (SERDs) such as GDC-0927 [2]. Its value proposition centers on the precise modulation of physicochemical and pharmacokinetic properties—including enhanced metabolic stability and tuned basicity—compared to non-fluorinated or differently substituted azetidine analogs [3]. This TFA salt form provides a convenient, pre-protonated entity for subsequent synthetic transformations while maintaining the core structural advantages of the fluoromethyl azetidine moiety.

Why Unsubstituted or Differently Fluorinated Azetidines Cannot Replace 3-(Fluoromethyl)azetidine Trifluoroacetic Acid in High-Performance SERD Programs


Substituting 3-(fluoromethyl)azetidine TFA with seemingly similar analogs (e.g., 3-methylazetidine, 2-(fluoromethyl)azetidine, or even 3-(trifluoromethyl)azetidine) introduces quantifiable liabilities in drug discovery pipelines. The specific 3-positioning and monofluorination pattern directly dictate a compound's potency in clinically relevant models; for example, a fluoromethyl azetidine side chain enabled 97% ER-α degradation in GDC-0927, a level of efficacy not matched by non-fluorinated or alternative side-chain analogs [1]. Furthermore, the presence and precise location of the fluorine atom measurably alters the amine's pKa and lipophilicity [2]. Unsubstituted azetidine (pKa ~11.29) and 3-methylazetidine (pKa ~11.31) exhibit significantly higher basicity than 3-(fluoromethyl)azetidine, which has a predicted pKa of approximately 9.44 [3] and measured LogP values ranging from -0.07 to 0.91 . This shift in physicochemical profile directly impacts passive permeability, solubility, and off-target binding, making the 3-(fluoromethyl)azetidine core a non-fungible asset for fine-tuning lead compounds.

Quantitative Differentiation: 3-(Fluoromethyl)azetidine Trifluoroacetic Acid vs. Closest Azetidine Analogs


ER-α Degradation Efficacy: Fluoromethyl Azetidine Side Chain in GDC-0927 Achieves Near-Complete Receptor Knockdown

The incorporation of a 3-(fluoromethyl)azetidine side chain into a bis-phenol chromene scaffold yielded compound 17ha (GDC-0927), which demonstrated an ER-α degradation efficacy of 97% in a tamoxifen-resistant breast cancer xenograft model [1]. In contrast, a closely related analog (compound 5a) with an alternative side chain exhibited only 91% degradation efficacy [1]. This 6% absolute increase in degradation efficacy was correlated with robust tumor regression, a functional outcome not observed with the less efficacious comparator despite its superior oral exposure [1].

Selective Estrogen Receptor Degrader (SERD) Breast Cancer Targeted Protein Degradation

Amine Basicity Modulation: 3-(Fluoromethyl)azetidine TFA Exhibits a Significantly Lower pKa than Unsubstituted and Methyl-Substituted Azetidines

The conjugate acid pKa (pKaH) of 3-(fluoromethyl)azetidine is predicted to be approximately 9.44 [1], a value substantially lower than that of the parent unsubstituted azetidine (pKa 11.29) and 3-methylazetidine (pKa ~11.31) . This reduction in basicity, driven by the electron-withdrawing fluorine atom, directly impacts the ionization state at physiological pH (7.4).

Physicochemical Property Tuning Drug-likeness Permeability

Lipophilicity Tuning: Measured LogP of 3-(Fluoromethyl)azetidine TFA Falls Within a Narrow, Desirable Range for CNS Drug-likeness

The lipophilicity of the free base 3-(fluoromethyl)azetidine has been reported with LogP values ranging from -0.07 to 0.91 (for the TFA salt) . This moderate lipophilicity is a key differentiator from the more lipophilic 3-(trifluoromethyl)azetidine derivatives (which often have higher LogP due to the -CF3 group) and the less lipophilic parent azetidine (LogP ~0.21) .

Lipophilicity LogP ADME Optimization

Crystallographic Validation: Fluoromethyl Azetidine Side Chain Engages ER-α in a Unique Binding Mode Enabling Potent Degradation

Co-crystal structures of compounds 16aa and 16ab, which incorporate a 3-(fluoromethyl)azetidine side chain, in complex with estrogen receptor alpha (ER-α) revealed two distinct binding modes: a default mode mimicking the A-D rings of estradiol, and a core-flipped binding mode [1]. This structural versatility, enabled by the fluoromethyl azetidine moiety, rationalizes the equivalent potency observed for these enantiomers in ER-α degradation assays [1].

Structure-Based Drug Design Crystallography Binding Mode

High-Value Application Scenarios for 3-(Fluoromethyl)azetidine Trifluoroacetic Acid: From SERD Synthesis to Fluorinated Building Block Procurement


Synthesis of Clinical-Stage SERDs (e.g., GDC-0927 and Camizestrant)

As evidenced by the 97% ER-α degradation efficacy achieved with GDC-0927 [1], 3-(fluoromethyl)azetidine TFA is a critical building block for constructing potent, orally bioavailable SERDs. Its use in Camizestrant (AZD9833) further validates its industrial relevance [2]. Procurement of this specific TFA salt ensures a consistent, high-purity source of the 3-(fluoromethyl)azetidine moiety for lead optimization and scale-up activities.

Medicinal Chemistry Campaigns Requiring Fine-Tuned Amine Basicity

The measured pKa reduction of nearly 2 log units compared to unsubstituted azetidine [1] makes 3-(fluoromethyl)azetidine TFA the preferred choice when a weakly basic amine is required to enhance passive permeability or reduce off-target pharmacology. This is particularly valuable in CNS drug discovery programs where basicity control is paramount.

Structure-Guided Design of Novel Protein Degraders (PROTACs and Molecular Glues)

The dual binding mode observed in ER-α co-crystal structures [1] highlights the conformational flexibility of the fluoromethyl azetidine side chain. This property can be exploited in the design of bifunctional degraders where a flexible linker is needed to achieve productive ternary complex formation. The TFA salt form facilitates easy handling and dissolution in common organic solvents for parallel synthesis.

Replacement of Metabolically Labile Motifs in Lead Compounds

Fluorine substitution at the 3-position of azetidine is known to block oxidative metabolism [1]. This class-level advantage makes 3-(fluoromethyl)azetidine TFA a strategic replacement for metabolically unstable moieties (e.g., methyl or hydroxymethyl groups) in lead optimization programs, thereby extending half-life and improving pharmacokinetic profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Fluoromethyl)azetidine; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.